molecular formula C20H16N4O4S2 B2926650 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 899735-76-3

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2926650
CAS No.: 899735-76-3
M. Wt: 440.49
InChI Key: GVQDWAXRHUTOND-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in antimicrobial research. Its core structure integrates a benzothiazole ring, a pharmacophore known for its potential to inhibit bacterial virulence factors. Specifically, structurally related N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide compounds have been identified as potent inhibitors of E. coli capsule biogenesis, a key mechanism for pathogen evasion of the host immune system . This research line highlights the value of benzothiazole carboxamides as chemical probes for studying bacterial pathogenesis and developing novel anti-infective strategies that may circumvent traditional antibiotic resistance pathways. Furthermore, the molecule's scaffold is closely related to N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, which have demonstrated promising in vitro and in silico activity against extended-spectrum β-lactamase (ESBL) producing E. coli, a critical WHO-listed priority pathogen . These analogues function by exhibiting strong binding interactions with the active site of the bacterial β-lactamase enzyme, suggesting a potential mechanism for overcoming drug resistance . This compound provides researchers with a versatile chemical tool for exploring new therapeutic interventions against multidrug-resistant bacterial infections.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c1-2-28-14-6-7-15-17(11-14)30-20(22-15)23(12-13-5-3-4-10-21-13)19(25)16-8-9-18(29-16)24(26)27/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQDWAXRHUTOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its structure incorporates thiazole and pyridine moieties, which are known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

  • Molecular Formula : C20H16N4O4S2
  • Molecular Weight : 440.49 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole and pyridine derivatives often exhibit diverse modes of action, which can include:

  • Inhibition of Enzymes : Many thiazole compounds inhibit cyclooxygenase (COX) enzymes, affecting the biosynthesis of prostaglandins and thus exerting anti-inflammatory effects.
  • Antimicrobial Activity : Benzothiazole derivatives have shown promising results against various pathogens by targeting critical enzymes necessary for microbial survival .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Target/Pathogen Efficacy Reference
AntimicrobialMycobacterium tuberculosisSignificant inhibition (IC50 < 10 µM)
Anti-inflammatoryCOX enzymesInhibition observed
CytotoxicityVarious cancer cell linesIC50 values ranging from 8.5 to 25.6 µM
Enzyme InhibitionTyrosinaseIC50 = 3.17 µM

Case Studies

  • Antitubercular Activity : A study demonstrated that benzothiazole derivatives, including the target compound, exhibited potent antitubercular activity through inhibition of DprE1, an essential enzyme for M. tuberculosis survival. This suggests potential as a therapeutic agent in treating tuberculosis .
  • Cytotoxic Effects on Cancer Cells : Research has shown that related compounds exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • Anti-inflammatory Properties : The compound's ability to inhibit COX enzymes indicates its potential use in managing inflammatory conditions. This mechanism aligns with findings from various studies on thiazole derivatives.

Comparison with Similar Compounds

Nitrothiophene Carboxamide Derivatives

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7)

  • Structure : Shares the 5-nitrothiophene-2-carboxamide backbone but replaces the ethoxybenzothiazole with a 5-methyl-4-phenylthiazole group.
  • Synthesis : Synthesized via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with 5-methyl-4-phenylthiazol-2-amine in DMF, yielding a 78% product with a melting point of 255.9°C .

Ethoxybenzothiazole-Containing Analogs

N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (Compound 7)

  • Structure: Retains the 6-ethoxybenzothiazole moiety but incorporates a sulfamoylphenyl-quinazolinone system instead of the nitrothiophene-carboxamide .
  • Characterization : Elemental analysis (Calcd. C, 52.76; H, 3.27; N, 13.38; Found: C, 52.98; H, 3.48; N, 13.74) confirms purity .

Key Difference: The sulfamoylphenyl-quinazolinone group introduces hydrogen-bonding capabilities absent in the target compound.

Thiazolecarboxamide-Based Therapeutics

Dasatinib (SPRYCEL®)

  • Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide .
  • Synthesis : Utilizes NaO-tBu-mediated coupling of intermediates in THF, achieving 86–91% yields .
  • Application : FDA-approved tyrosine kinase inhibitor for chronic myeloid leukemia .

Key Difference : Dasatinib’s pyrimidinyl-piperazinyl substituent enhances solubility and target affinity, whereas the target compound’s nitro group may prioritize redox activity.

Chlorophenyl-Thiazolecarboxamides

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide

  • Structure: Features a dichlorophenyl-thiazolecarboxamide core with a chloropyrimidinylamino substituent .
  • Molecular Weight : 428.723 g/mol; Formula: C₁₆H₁₂Cl₃N₅OS .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Activity Reference
N-(6-Ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide Not Provided Not Provided Ethoxybenzothiazole, Nitrothiophene Hypothesized antimicrobial N/A
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₅H₁₂N₄O₃S₂ 384.41 Nitrothiophene, Phenylthiazole Antibacterial
Dasatinib (SPRYCEL®) C₂₂H₂₆ClN₇O₂S·H₂O 506.02 Chlorophenyl, Hydroxyethyl-piperazinyl Anticancer
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide C₁₆H₁₂Cl₃N₅OS 428.72 Dichlorophenyl, Chloropyrimidinyl Oncology research

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